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An In-depth Technical Guide on the Binding Affinity and Mechanism of PROTAC HER2
Degrader-1

For researchers, scientists, and drug development professionals, this guide provides a detailed

examination of PROTAC HER2 degrader-1, a novel therapeutic agent designed to selectively

target and degrade the HER2 protein. This document outlines its binding characteristics,

mechanism of action, and the experimental protocols used for its evaluation.

Introduction to PROTAC HER2 Degrader-1
PROTAC HER2 degrader-1, also identified as compound CH7C4, is a Proteolysis Targeting

Chimera engineered for the targeted degradation of Human Epidermal Growth Factor Receptor

2 (HER2).[1][2][3] This bifunctional molecule is constructed from a ligand that binds to HER2, a

linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, CH7C4 utilizes an analog of

the potent and selective HER2 inhibitor Tucatinib as its HER2-binding moiety ("warhead") and a

ligand for the Cereblon (CRBN) E3 ligase.[3] By inducing proximity between HER2 and CRBN,

CH7C4 hijacks the cell's natural ubiquitin-proteasome system to tag HER2 for degradation,

thereby eliminating the protein from the cell.

Quantitative Data Summary
The efficacy of PROTAC HER2 degrader-1 (CH7C4) is defined by its binding affinity,

degradation efficiency, and its impact on cancer cell proliferation. While a direct dissociation

constant (Kd) for the entire CH7C4 molecule is not specified in the primary literature, the
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inhibitory concentration (IC50) of its warhead, Tucatinib, provides a strong measure of its

binding affinity to the HER2 kinase domain.
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Parameter Molecule Value
Cell Line /
Assay
Condition

Description

Binding Affinity

(IC50)
Tucatinib 6.9 nM

Kinase Assay

(recombinant

HER2)

Concentration

required to inhibit

50% of HER2

kinase activity,

indicating the

binding affinity of

the PROTAC's

warhead.

Tucatinib 8 nM Cell-based Assay

Concentration

required to inhibit

50% of HER2

activity in a

cellular context.

[4]

Degradation

Efficiency

(DC50)

CH7C4 69 nM BT-474 Cells

Concentration of

the PROTAC

required to

degrade 50% of

the target HER2

protein.[1][2][3]

CH7C4 55 nM NCI-N87 Cells

Concentration of

the PROTAC

required to

degrade 50% of

the target HER2

protein.[3]

Maximum

Degradation

(Dmax)

CH7C4 96% BT-474 Cells The maximum

percentage of

HER2 protein

degraded at

optimal PROTAC
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concentration.[1]

[2][3]

CH7C4 94% NCI-N87 Cells

The maximum

percentage of

HER2 protein

degraded at

optimal PROTAC

concentration.[3]

Anti-proliferative

Activity (IC50)
CH7C4 0.047 nM BT-474 Cells

Concentration of

the PROTAC

required to inhibit

50% of cell

proliferation in a

HER2-positive

breast cancer

cell line.[1][2]

CH7C4 0.098 nM SK-BR-3 Cells

Concentration of

the PROTAC

required to inhibit

50% of cell

proliferation in a

HER2-positive

breast cancer

cell line.

CH7C4 0.137 nM NCI-N87 Cells

Concentration of

the PROTAC

required to inhibit

50% of cell

proliferation in a

HER2-positive

gastric cancer

cell line.

Signaling Pathway and Mechanism of Action
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HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling

pathways crucial for cell growth and proliferation, primarily the PI3K/AKT/mTOR and

RAS/MEK/ERK pathways.
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Caption: HER2 Receptor Signaling Pathways.
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PROTAC HER2 degrader-1 (CH7C4) functions by inducing the formation of a ternary complex

between the HER2 protein and the CRBN E3 ligase. This proximity facilitates the transfer of

ubiquitin from the E3 ligase to HER2, marking it for destruction by the proteasome.

Ternary Complex Formation

Ubiquitination & Degradation
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Caption: PROTAC-mediated degradation of HER2.

Experimental Protocol: Surface Plasmon Resonance
(SPR)
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Surface Plasmon Resonance (SPR) is a primary biophysical technique used to measure the

binding kinetics and affinity of PROTACs. It allows for the real-time, label-free analysis of both

binary (PROTAC-protein) and ternary (E3 ligase-PROTAC-protein) complex formation.[5][6][7]

[8][9]

Objective:
To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of

PROTAC HER2 degrader-1 for the HER2 protein.

Materials:
Instrument: Biacore SPR system (e.g., Biacore T200).

Sensor Chip: CM5 sensor chip (for amine coupling) or NTA sensor chip (for His-tagged

proteins).

Ligand: Recombinant human HER2 protein (extracellular or kinase domain).

Analyte: PROTAC HER2 degrader-1 (CH7C4), dissolved in DMSO and diluted in running

buffer.

Buffers:

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20).

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.

Activation Reagents: 0.4 M EDC and 0.1 M NHS.

Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5.

Regeneration Solution: Glycine-HCl, pH 2.0 (or other suitable solution depending on ligand

stability).

Methodology:
Ligand Immobilization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.aragen.com/wp-content/uploads/2025/04/Leveraging-Surface-Plasmon-Resonance-for-Characterizing-Ternary-Complexes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6423499/
https://www.charnwooddiscovery.com/case-studies/measuring-protac-ternary-complex-formation-by-spr/
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://www.cytivalifesciences.com/en/us/insights/characterizing-protac-ternary-complex-formation-using-biacore-spr-systems
https://www.benchchem.com/product/b15610871?utm_src=pdf-body
https://www.benchchem.com/product/b15610871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibrate the sensor chip with running buffer.

Activate the carboxyl groups on the CM5 chip surface with a 1:1 mixture of EDC/NHS for 7

minutes.

Inject the HER2 protein (diluted in immobilization buffer to ~20 µg/mL) over the activated

surface until the desired immobilization level (~2000-5000 Response Units) is achieved.

Inject the blocking reagent for 7 minutes to deactivate any remaining active esters.

A reference flow cell is prepared similarly but without the injection of the HER2 protein to

allow for reference subtraction.

Analyte Binding Assay (Kinetics):

Prepare a serial dilution of PROTAC HER2 degrader-1 in running buffer. The

concentration range should span from at least 10-fold below to 10-fold above the expected

Kd (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all

samples and is low (<2%) to avoid buffer mismatch effects.

Inject the different concentrations of the PROTAC over the HER2-immobilized and

reference flow cells at a constant flow rate (e.g., 30 µL/min).

Monitor the association phase for a set time (e.g., 180 seconds), followed by a

dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).

Between cycles, inject the regeneration solution to remove any bound analyte and restore

the surface.

Data Analysis:

The raw sensorgram data is double-referenced by subtracting the signal from the

reference flow cell and from a buffer-only (blank) injection.

The processed sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir

binding model) using the instrument's analysis software.

This fitting process yields the kinetic rate constants, ka (on-rate) and kd (off-rate).
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The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
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Caption: Experimental Workflow for SPR Binding Assay.

This technical guide provides a foundational understanding of PROTAC HER2 degrader-1, its

binding characteristics, and the methods used to assess its interaction with the HER2 target.

The combination of potent binding affinity from its Tucatinib warhead and efficient recruitment

of the CRBN E3 ligase results in a highly effective degrader of the HER2 oncoprotein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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